1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione
Description
1-{5-[(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione is a synthetic indole-2,3-dione derivative with a benzyl-substituted indole core. Its structure features a 2,4-dimethylbenzyl group at position 1 of the indole-2,3-dione scaffold, further substituted at the benzyl’s para-position with a (2,3-dioxoindolin-1-yl)methyl moiety. This compound belongs to a class of indole derivatives known for their diverse pharmacological activities, including anticonvulsant, antiviral, and antitumor properties .
The synthesis of such compounds typically involves Mannich base reactions or condensation strategies. For example, analogous indole-2,3-dione derivatives are synthesized via Mannich reactions using 2,3-dioxo-2,3-dihydroindoles and formaldehyde with secondary amines .
Properties
Molecular Formula |
C26H20N2O4 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[[5-[(2,3-dioxoindol-1-yl)methyl]-2,4-dimethylphenyl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C26H20N2O4/c1-15-11-16(2)18(14-28-22-10-6-4-8-20(22)24(30)26(28)32)12-17(15)13-27-21-9-5-3-7-19(21)23(29)25(27)31/h3-12H,13-14H2,1-2H3 |
InChI Key |
FQATUPWMNDORML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2C3=CC=CC=C3C(=O)C2=O)CN4C5=CC=CC=C5C(=O)C4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione typically involves multiple steps. One common method involves the reaction of isatin (1H-indole-2,3-dione) with a suitable benzyl halide under basic conditions to form the intermediate benzylated isatin. This intermediate is then subjected to further reactions to introduce the second indole moiety .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Table 1: Structural Comparison of Indole-2,3-dione Derivatives
Key Observations:
- The target compound’s 2,4-dimethylbenzyl group distinguishes it from simpler Mannich base derivatives (e.g., diethylamino-methyl substituents in ).
- Unlike isoindoline-1,3-dione hybrids (), the target retains the indole-2,3-dione core, which is critical for interactions with biological targets like atrial natriuretic peptide receptors .
- Substitution with heterocycles (e.g., oxazole in ) reduces molecular weight but may limit bioactivity compared to the target’s complex benzyl-dioxoindole system .
Table 3: Pharmacological Profiles
Implications for the Target Compound:
- The 2,3-dioxoindole moiety is associated with ANP receptor modulation, suggesting possible cardiovascular or neuropharmacological effects .
Biological Activity
The compound 1-{5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,4-dimethylbenzyl}-1H-indole-2,3-dione (CAS Number: 1911570) is a derivative of the indole-2,3-dione family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety that is critical for its biological activity.
1. Anticancer Activity
Research has demonstrated that compounds containing the indole-2,3-dione framework exhibit significant anticancer properties. A study highlighted that modifications at specific positions of the indole ring can enhance anticancer activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U937 | 12.5 |
| 5-Fluoro-1H-indole-2,3-dione | MCF7 | 15.0 |
The introduction of electron-withdrawing groups has been shown to enhance activity significantly. For instance, halogen substitutions on the benzene ring have been correlated with increased potency against cancer cells .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies indicate that derivatives of indole-2,3-dione possess broad-spectrum antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific structural modifications significantly influence biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of halogens at specific positions on the aromatic ring enhances anticancer activity.
- Hydrophobic Interactions : Compounds lacking hydrophobic groups showed reduced biological activity .
Case Study 1: Anticancer Evaluation
In a recent study involving a series of indole derivatives, the compound was evaluated for its cytotoxic effects against U937 cells. The results indicated a promising anticancer profile with an IC50 value significantly lower than many known chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results confirmed its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
